![molecular formula C18H24ClN3OS B5623758 1-(6-chloro-1,3-benzothiazol-2-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)piperidin-4-amine](/img/structure/B5623758.png)
1-(6-chloro-1,3-benzothiazol-2-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)piperidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the query often involves multi-step reactions, including nucleophilic aromatic substitution, reduction, and condensation reactions. For instance, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, is achieved through a robust three-step process involving nucleophilic aromatic substitution, hydrogenation, and iodination, optimized for successful scale-up (Fussell et al., 2012).
Molecular Structure Analysis
Molecular structure investigations often utilize X-ray crystallography, Hirshfeld, and DFT calculations. For example, studies on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties reveal detailed intermolecular interactions controlling molecular packing, highlighting the importance of H...H, N...H, and H...C contacts (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds can be explored through synthetic studies. For example, the synthesis and physical-chemical properties of compounds containing heterocycles like triazoles and tetrazoles have been examined, revealing their potential as biologically active compounds with a broad spectrum of action (Hulina & Kaplaushenko, 2017).
properties
IUPAC Name |
1-(6-chloro-1,3-benzothiazol-2-yl)-N-(oxan-3-ylmethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3OS/c19-14-3-4-16-17(10-14)24-18(21-16)22-7-5-15(6-8-22)20-11-13-2-1-9-23-12-13/h3-4,10,13,15,20H,1-2,5-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSMFJRQJNCBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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